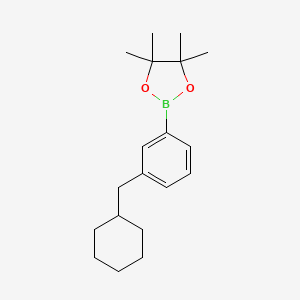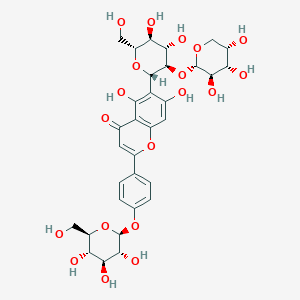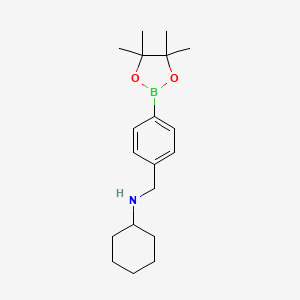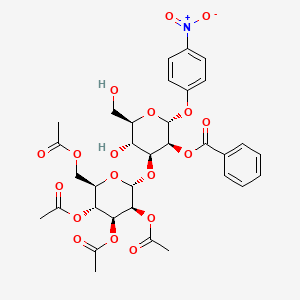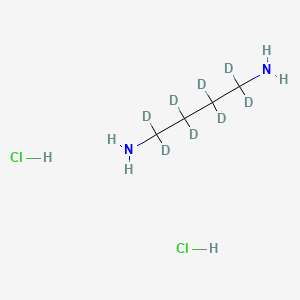
2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The cyclopropylsulfonyl phenyl group would likely contribute significant steric hindrance, potentially affecting the compound’s reactivity .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and molecular structure of organoboron compounds, including derivatives similar to the specified compound, have been extensively studied. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a closely related compound, has been achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone. The structural analysis was conducted using single-crystal X-ray diffraction, providing detailed insights into the molecular configuration and the absence of significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Application in Organic Synthesis
Organoboron compounds are pivotal in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where organoboron compounds are used to form carbon-carbon bonds. This has been demonstrated in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides, indicating the versatility of organoboron compounds in facilitating complex organic transformations (Takagi & Yamakawa, 2013).
Electrochemical Properties
The electrochemical properties and reactions of sulfur-containing organoboron compounds have been studied, revealing the β-effect of organoborate, which is characterized by lower oxidation potentials compared to organoboranes. This indicates the potential of organoboron compounds in electrochemical applications and as intermediates in anodic substitution reactions to afford selectively substituted products (Tanigawa et al., 2016).
Material Science and Detection Applications
Organoboron compounds have also found applications in material science and as sensing molecules. For instance, a 4-substituted pyrene derivative of an organoboron compound exhibited outstanding sensitivity and selectivity for hydrogen peroxide (H2O2), showcasing its utility in detecting H2O2 in living cells. This emphasizes the role of organoboron compounds in developing functional materials and sensors (Nie et al., 2020).
特性
IUPAC Name |
2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXMQWYBMTLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)



![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
